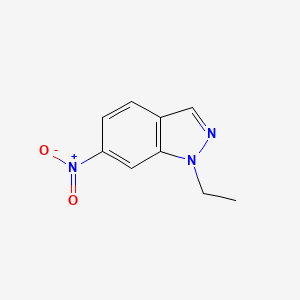

1-Ethyl-6-nitro-1H-indazole

Description

Structure

3D Structure

Properties

CAS No. |

65642-28-6 |

|---|---|

Molecular Formula |

C9H9N3O2 |

Molecular Weight |

191.19 g/mol |

IUPAC Name |

1-ethyl-6-nitroindazole |

InChI |

InChI=1S/C9H9N3O2/c1-2-11-9-5-8(12(13)14)4-3-7(9)6-10-11/h3-6H,2H2,1H3 |

InChI Key |

UVKQCQOSOXCDRL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |

Origin of Product |

United States |

Advanced Structural Elucidation and Solid State Analysis

X-ray Crystallography of 1-Ethyl-6-nitro-1H-indazole Analogues

Crystallographic studies of compounds structurally similar to 1-ethyl-6-nitro-1H-indazole, such as 3-chloro-1-ethyl-6-nitro-1H-indazole, 1-ethyl-5-nitro-1H-indazole, and 1-allyl-6-nitro-1H-indazole, have provided a comprehensive understanding of the typical molecular geometry and packing motifs for this class of compounds.

X-ray diffraction analysis consistently shows that the core indazole ring system in these analogues is essentially planar. nih.govresearchgate.net For instance, in the structure of 1-allyl-6-nitro-1H-indazole, the fused-ring system exhibits a maximum deviation of only 0.012 Å. nih.govresearchgate.net Similarly, the indazole ring of 3-chloro-1-ethyl-6-nitro-1H-indazole has a root-mean-square (r.m.s.) deviation of 0.008 Å, confirming its planarity. iucr.orgresearchgate.net This inherent planarity of the bicyclic aromatic system is a foundational characteristic of the indazole moiety.

The orientation of the nitro group relative to the plane of the indazole ring is a key structural parameter. In various analogues, the nitro group is found to be nearly coplanar with the fused ring system, though slight deviations are consistently observed. The dihedral angle between the indazole ring system and the attached nitro group is a precise measure of this planarity. For 3-chloro-1-ethyl-6-nitro-1H-indazole, this angle is minimal at 2.8°. iucr.orgresearchgate.net In 1-ethyl-5-nitro-1H-indazole, the nitro substituent is twisted by 4.0° out of the plane. researchgate.net A slightly larger deviation is seen in 1-allyl-6-nitro-1H-indazole, where the dihedral angle is 11.34°. nih.govresearchgate.net These small but significant twists indicate minor steric or electronic effects influencing the final conformation.

| Compound | Dihedral Angle (Indazole Ring vs. Nitro Group) | Reference |

| 3-Chloro-1-ethyl-6-nitro-1H-indazole | 2.8° | iucr.orgresearchgate.net |

| 1-Ethyl-5-nitro-1H-indazole | 4.0° | researchgate.net |

| 1-Allyl-6-nitro-1H-indazole | 11.34° | nih.govresearchgate.net |

In contrast to the near-coplanarity of the nitro group, the N1-alkyl substituent consistently projects out of the indazole ring plane. This perpendicular orientation is a defining conformational feature. In 3-chloro-1-ethyl-6-nitro-1H-indazole, the terminal carbon atom of the ethyl group deviates from the ring plane by 1.588 Å. iucr.orgresearchgate.net For 1-ethyl-5-nitro-1H-indazole, the ethyl group is described as being perpendicular to the indazolyl plane, with a measured N-N-C-C torsion angle of 101.4°. researchgate.net A similar conformation is observed in 1-allyl-6-nitro-1H-indazole, where the allyl group is nearly perpendicular to the indazole plane, evidenced by a C9-C8-N2-N3 torsion angle of 88.35°. nih.govresearchgate.net

| Compound | Alkyl Group Deviation | Torsion Angle | Reference |

| 3-Chloro-1-ethyl-6-nitro-1H-indazole | 1.588 Å deviation of terminal carbon | Not specified | iucr.orgresearchgate.net |

| 1-Ethyl-5-nitro-1H-indazole | Perpendicular to indazolyl plane | N-N-C-C: 101.4° | researchgate.net |

| 1-Allyl-6-nitro-1H-indazole | Nearly perpendicular to indazole plane | C-C-N-N: 88.35° | nih.govresearchgate.net |

Supramolecular Interactions in Crystal Packing

Weak C-H···O hydrogen bonds, where oxygen atoms of the nitro group act as acceptors, are crucial in organizing the molecules into higher-order structures. In the crystal of 3-chloro-1-ethyl-6-nitro-1H-indazole, these interactions link the molecules into zigzag chains that propagate along the c-axis direction. iucr.orgresearchgate.net A similar pattern is seen in 1-ethyl-5-nitro-1H-indazole, where C-H···O hydrogen bonds result in the formation of supramolecular chains. researchgate.net In the case of 1-allyl-6-nitro-1H-indazole, multiple C-H···O non-classical hydrogen bonds link each molecule to its symmetry equivalent, forming an extended tape-like motif. nih.govresearchgate.net

| Compound | C-H···O Interaction Motif | Reference |

| 3-Chloro-1-ethyl-6-nitro-1H-indazole | Zigzag chains propagating along iucr.org | iucr.orgresearchgate.net |

| 1-Ethyl-5-nitro-1H-indazole | Supramolecular chains along iucr.org | researchgate.net |

| 1-Allyl-6-nitro-1H-indazole | Extended tape motif | nih.govresearchgate.net |

In addition to hydrogen bonding, π-π stacking interactions between the aromatic indazole rings play a significant role in consolidating the crystal packing. nih.gov These interactions help to stabilize the three-dimensional structure. In the crystal structure of 3-chloro-1-ethyl-6-nitro-1H-indazole, weak π-π stacking interactions are observed with centroid-centroid separations of 3.6809 Å and 3.7393 Å. iucr.orgresearchgate.net For 1-ethyl-5-nitro-1H-indazole, molecules assemble into layers which then interact via offset π-π stacking between the five- and six-membered rings of adjacent molecules, with an inter-centroid distance of 3.591 Å. researchgate.net These interactions are fundamental to achieving a densely packed and stable crystal lattice.

| Compound | π-π Stacking Details | Inter-centroid Distance(s) | Reference |

| 3-Chloro-1-ethyl-6-nitro-1H-indazole | Between indazole ring systems | 3.6809 Å and 3.7393 Å | iucr.orgresearchgate.net |

| 1-Ethyl-5-nitro-1H-indazole | Offset stacking between five- and six-membered rings | 3.591 Å | researchgate.net |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the precise connectivity and environment of atoms within a molecule. For 1-Ethyl-6-nitro-1H-indazole, various NMR experiments are employed to characterize its proton and carbon framework, as well as to differentiate its nitrogen atoms and distinguish it from its structural isomers.

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms. In 1-Ethyl-6-nitro-1H-indazole, the spectrum is expected to show distinct signals for the protons of the ethyl group and the aromatic protons on the indazole ring. The electron-withdrawing nitro group at the C6 position significantly influences the chemical shifts of the aromatic protons, generally shifting them downfield.

The ethyl group at the N1 position will present as a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling. The aromatic region will display signals for H-3, H-4, H-5, and H-7. The H-7 proton is typically the most deshielded proton in the benzene (B151609) portion of the ring due to the anisotropic effect of the pyrazole (B372694) ring and the influence of the adjacent nitro group, appearing as a singlet or a narrow doublet. The H-5 proton will appear as a doublet, coupled to H-4, and H-4 will appear as a doublet of doublets, coupled to both H-5 and H-3 (long-range coupling). The H-3 proton on the pyrazole ring typically appears as a distinct singlet.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~8.2 | s | - |

| H-4 | ~7.8 | d | J ≈ 9.0 |

| H-5 | ~8.1 | dd | J ≈ 9.0, 2.0 |

| H-7 | ~8.7 | d | J ≈ 2.0 |

| N-CH₂-CH₃ | ~4.5 | q | J ≈ 7.3 |

| N-CH₂-CH₃ | ~1.5 | t | J ≈ 7.3 |

Carbon-13 NMR (¹³C NMR) is used to identify all unique carbon atoms in a molecule. The spectrum of 1-Ethyl-6-nitro-1H-indazole will show nine distinct signals corresponding to the seven carbons of the nitroindazole core and the two carbons of the ethyl group. The chemical shifts are influenced by the electronegativity of attached atoms and the aromatic system. The carbon bearing the nitro group (C-6) is expected to be significantly deshielded. Carbons of the ethyl group will appear in the upfield region of the spectrum.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-3 | ~135 |

| C-3a | ~122 |

| C-4 | ~121 |

| C-5 | ~118 |

| C-6 | ~145 |

| C-7 | ~110 |

| C-7a | ~140 |

| N-CH₂-CH₃ | ~45 |

| N-CH₂-CH₃ | ~15 |

Nitrogen NMR, utilizing the ¹⁴N or ¹⁵N isotopes, can provide direct information about the electronic environment of the nitrogen atoms. sci-hub.se ¹⁵N NMR is generally preferred due to its sharper signals, although it is less sensitive owing to the low natural abundance of the isotope. sci-hub.se In 1-Ethyl-6-nitro-1H-indazole, there are three distinct nitrogen environments: N-1, N-2, and the nitro group nitrogen (N-NO₂).

The chemical shifts in ¹⁵N NMR are highly sensitive to the hybridization and chemical bonding of the nitrogen atom. huji.ac.il The N-1 atom, being an sp²-hybridized amine-like nitrogen involved in the aromatic system and bonded to an ethyl group, will have a characteristic chemical shift. The N-2 atom, an sp²-hybridized imine-like nitrogen, will resonate at a different frequency. The nitrogen of the nitro group is expected to be significantly deshielded and appear far downfield. This technique is particularly useful for confirming the position of the ethyl substituent. nih.govresearchgate.net

NMR spectroscopy is a crucial method for distinguishing between the N-1 and N-2 substituted isomers of indazoles, such as 1-Ethyl-6-nitro-1H-indazole and its regioisomer, 2-Ethyl-6-nitro-1H-indazole. news-medical.netoxinst.com The position of the alkyl group significantly impacts the electronic distribution within the heterocyclic system, leading to distinct differences in the NMR spectra. nih.gov

A key diagnostic feature in the ¹H NMR spectrum is the chemical shift of the proton at the 3-position (H-3). In N-1 substituted indazoles, the H-3 proton is typically found at a downfield position compared to its chemical shift in the corresponding N-2 isomer. Similarly, the protons of the N-alkyl group experience different shielding effects; the methylene protons of the ethyl group in the 1-ethyl isomer are generally more deshielded than in the 2-ethyl isomer.

In ¹³C NMR, the chemical shifts of the ring carbons, particularly C-3 and C-7a, are highly diagnostic. nih.gov The C-3 signal in 1-substituted indazoles appears at a significantly different chemical shift compared to 2-substituted indazoles, providing an unambiguous method for isomer differentiation. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq The IR spectrum of 1-Ethyl-6-nitro-1H-indazole is expected to show characteristic absorption bands corresponding to the nitro group, the aromatic ring, and the aliphatic ethyl group.

The most prominent features will be the strong absorption bands of the nitro group. These include an asymmetric stretching vibration and a symmetric stretching vibration. The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group appear just below 3000 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the indazole ring system are also expected in the fingerprint region.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (ethyl) | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretching | 1350 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For 1-Ethyl-6-nitro-1H-indazole (C₉H₉N₃O₂), the molecular weight is approximately 191.19 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂, 46 Da) or a portion of it (e.g., NO, 30 Da). miamioh.edu For 1-Ethyl-6-nitro-1H-indazole, characteristic fragmentation would also include the loss of the ethyl group (C₂H₅, 29 Da) or ethene (C₂H₄, 28 Da) via a rearrangement, leading to significant fragment ions.

| m/z Value | Predicted Fragment Ion | Identity of Lost Neutral Fragment |

|---|---|---|

| 191 | [C₉H₉N₃O₂]⁺ | Molecular Ion ([M]⁺) |

| 163 | [C₇H₅N₃O₂]⁺ | Ethene (C₂H₄) |

| 162 | [C₉H₈N₃O₂]⁺ | Hydrogen radical (H•) |

| 145 | [C₉H₉N₃]⁺ | Oxygen molecule (O₂) - less common |

| 117 | [C₇H₅N₂]⁺ | Ethene (C₂H₄) and Nitro group (NO₂) |

Chemical Transformations and Derivatization Strategies

Reactions of the Nitro Group

The nitro group at the C6 position is a key functional handle, primarily serving as a precursor to the corresponding amino group, which opens up a vast landscape of further derivatization.

The conversion of the 6-nitro group to a 6-amino group is a fundamental transformation in the derivatization of this indazole scaffold. This reduction is typically achieved through catalytic hydrogenation or with chemical reducing agents. Common methods for the reduction of nitroarenes are applicable to 1-ethyl-6-nitro-1H-indazole, leading to the formation of 1-ethyl-1H-indazol-6-amine.

One established method for the reduction of a similar substrate, 6-nitro-3-(E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole, involves the use of iron metal in an aqueous solution of ammonium chloride google.com. This method is often favored in laboratory settings for its mild conditions and operational simplicity. Catalytic hydrogenation represents another powerful and clean method for this transformation. Various catalysts can be employed, with palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel being the most common, using hydrogen gas or a hydrogen source like hydrazine (B178648) hydrate or ammonium formate . For instance, a well-defined cobalt-nitrogen-carbon (Co@NC) catalyst has been shown to be effective for the selective hydrogenation of various aromatic nitro compounds to their corresponding amines under mild conditions (80 °C, 30 min) using hydrazine hydrate as the hydrogen source . Another approach utilizes biocatalysts, where a NiFe hydrogenase immobilized on carbon can reduce nitroarenes to anilines under ambient hydrogen pressure at room temperature nih.gov.

The resulting 1-ethyl-1H-indazol-6-amine is a versatile intermediate. The primary amino group can undergo a wide array of subsequent reactions, including diazotization, acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases, significantly broadening the range of accessible derivatives.

Table 1: Representative Conditions for the Reduction of Nitroindazoles

| Reagent/Catalyst | Hydrogen Source | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Iron (Fe) powder | Ammonium Chloride (aq) | Not specified | Not specified | google.com |

| Co@NC | Hydrazine hydrate | Not specified | 80 °C, 30 min | |

| NiFe hydrogenase/C | H2 (1 bar) | Phosphate Buffer (pH 6.0) | Room Temperature | nih.gov |

| Palladium on Carbon (Pd/C) | H2 gas | Ethanol (B145695)/Methanol | Room Temperature | General Method |

Functionalization of the Ethyl Group and Indazole Ring System

Beyond the nitro group, the N-ethyl group and the heterocyclic ring system of 1-ethyl-6-nitro-1H-indazole provide further opportunities for structural modification.

Functionalization of the indazole core can be achieved at both the nitrogen and carbon atoms. While the N1 position is already occupied by an ethyl group, further substitution on the indazole ring is a common strategy to modulate the compound's properties.

One key position for functionalization on the indazole ring is C3. Halogenation at this position provides a valuable precursor for subsequent cross-coupling reactions. For example, 3-iodo-1H-indazole can be prepared by treating 1H-indazole with iodine and potassium hydroxide in DMF mdpi.com. This iodinated intermediate can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents at the C3 position mdpi.com. A similar strategy could be applied to a 1-ethyl-6-nitro-1H-indazole precursor. Indeed, the synthesis of 3-chloro-1-ethyl-6-nitro-1H-indazole has been reported, highlighting that the C3 position can be functionalized even with the existing substituents researchgate.net.

Another versatile strategy involves the functionalization of the N-alkyl substituent itself to introduce reactive handles for further elaboration. While direct functionalization of the ethyl group (e.g., via radical halogenation) is conceivable, a more controlled approach involves the initial alkylation of the parent 6-nitro-1H-indazole with a bifunctional reagent. For instance, reacting nitroindazoles with 1,2-dibromoethane in the presence of a base like cesium carbonate affords N-(2-bromoethyl)nitroindazoles mdpi.comnih.gov. This bromoethyl group is a versatile intermediate that can be readily converted into other functional groups. For example, treatment with sodium azide yields the corresponding N-(2-azidoethyl) derivative, a key component for "click chemistry" mdpi.com. Alternatively, elimination of HBr from the N-(2-bromoethyl) intermediate can generate an N-vinyl group, which serves as a dipolarophile in cycloaddition reactions mdpi.comnih.gov.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing functional groups onto aromatic rings wikipedia.orgmasterorganicchemistry.com. The regiochemical outcome of such reactions on the 1-ethyl-6-nitro-1H-indazole ring is dictated by the directing effects of the existing substituents.

The indazole ring system itself is subject to electrophilic attack, typically at the C3, C5, and C7 positions. In the case of 1-ethyl-6-nitro-1H-indazole, the directing effects are as follows:

The fused pyrazole (B372694) ring, particularly the N1-ethyl group, acts as an activating, ortho-, para-directing group. This effect would direct incoming electrophiles primarily to the C7 (ortho) and C5 (para) positions.

The nitro group at the C6 position is a powerful deactivating and meta-directing group youtube.com. This would direct incoming electrophiles to the positions meta to it, which are C5 and C7.

Therefore, the directing effects of both the activating pyrazole moiety and the deactivating nitro group converge, strongly favoring electrophilic substitution at the C5 and C7 positions. The C4 position is also a potential site, being ortho to the C5 position and meta to the nitro group, but is generally less favored than C7. The relative reactivity of these positions would depend on the specific electrophile and reaction conditions. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄) masterorganicchemistry.com. For 1-ethyl-6-nitro-1H-indazole, further nitration would be challenging due to the already present deactivating nitro group, but halogenation or sulfonation at the C5 or C7 positions could be feasible under forcing conditions.

Development of Novel Heterocyclic Systems Incorporating the Nitroindazole Moiety

The 1-ethyl-6-nitro-1H-indazole scaffold can be used as a building block for the construction of more complex, polycyclic heterocyclic systems. Cycloaddition reactions are particularly powerful in this regard.

1,3-dipolar cycloadditions are highly efficient reactions for constructing five-membered heterocyclic rings mdpi.comnih.gov. To utilize the nitroindazole core in such reactions, it must first be functionalized with a suitable dipolarophile or a 1,3-dipole precursor.

As mentioned previously, N-alkylation of a nitroindazole with 1,2-dibromoethane provides access to both N-vinyl and N-azidoethyl derivatives mdpi.comnih.gov. These intermediates are primed for participation in 1,3-dipolar cycloadditions.

Reaction of N-vinyl-nitroindazoles: The N-vinyl-nitroindazole derivative can act as a dipolarophile and react with 1,3-dipoles such as nitrile imines. Nitrile imines, generated in situ from the dehydrobromination of ethyl hydrazono-α-bromoglyoxylates, react with N-vinyl-6-nitro-1H-indazole to yield pyrazoline-containing nitroindazole derivatives in good yields nih.gov. The position of the nitro group on the indazole ring does not appear to significantly influence the yield of these cycloaddition reactions nih.gov.

Reaction of N-azidoethyl-nitroindazoles (CuAAC): The N-(2-azidoethyl)nitroindazole derivative is an excellent substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" organic-chemistry.orgbeilstein-journals.org. This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole ring mdpi.comnih.gov. This strategy allows for the straightforward linkage of the nitroindazole moiety to a wide variety of molecules that possess a terminal alkyne, providing a powerful tool for creating complex molecular architectures and libraries of compounds for various applications mdpi.com.

Table 2: Cycloaddition Strategies for Nitroindazole Derivatives

| Nitroindazole Precursor | Reaction Type | Reactant | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| N-vinyl-6-nitro-1H-indazole | 1,3-Dipolar Cycloaddition | Nitrile Imine | Pyrazoline | nih.gov |

| N-(2-azidoethyl)-nitroindazole | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | 1,2,3-Triazole | mdpi.comnih.gov |

Synthesis of Triazole and Isoxazoline Hybrids

The functionalization of the 1-ethyl-6-nitro-1H-indazole scaffold through the introduction of triazole and isoxazoline moieties represents a significant strategy in medicinal chemistry for the development of novel molecular entities. These hybridization approaches typically involve multi-step synthetic sequences, beginning with the modification of the N1-ethyl group to introduce a reactive handle suitable for cycloaddition reactions. The primary methods employed are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," for triazole synthesis, and 1,3-dipolar cycloaddition of nitrile oxides for isoxazoline synthesis.

Synthesis of Triazole Hybrids via Click Chemistry

The synthesis of 1,2,3-triazole hybrids of 1-ethyl-6-nitro-1H-indazole is efficiently achieved through the CuAAC reaction. This approach requires the preparation of an azide-functionalized indazole derivative, which then reacts with a variety of terminal alkynes to regioselectively yield 1,4-disubstituted triazoles. nih.govnih.gov

The synthetic pathway commences with the appropriate alkylation of 6-nitro-1H-indazole. For instance, reaction with 1-bromo-2-chloroethane or 1,2-dibromoethane affords the corresponding N1-(2-haloethyl)-6-nitro-1H-indazole intermediate. nih.govscielo.br This halide is then converted to a key azide intermediate, 1-(2-azidoethyl)-6-nitro-1H-indazole, typically by reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF. nih.gov

With the azide in hand, the final cycloaddition step is performed. The reaction of 1-(2-azidoethyl)-6-nitro-1H-indazole with various terminal alkynes in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, provides the target triazole-indazole hybrids in good yields. nih.govresearchgate.net This method is highly reliable and allows for the introduction of diverse substituents onto the triazole ring, depending on the alkyne used.

Table 1: Synthesis of 1,2,3-Triazole-Indazole Hybrids

| Entry | Alkyne Reactant (R-C≡CH) | Resulting Triazole Hybrid Product |

|---|---|---|

| 1 | Phenylacetylene | 1-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)-6-nitro-1H-indazole |

| 2 | Propargyl alcohol | (1-(1-(2-(6-nitro-1H-indazol-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol |

| 3 | 4-Ethynyltoluene | 1-(2-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)ethyl)-6-nitro-1H-indazole |

| 4 | 1-Ethynyl-4-fluorobenzene | 1-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-6-nitro-1H-indazole |

Synthesis of Isoxazoline Hybrids via 1,3-Dipolar Cycloaddition

The construction of isoxazoline-indazole hybrids involves a 1,3-dipolar cycloaddition reaction between an indazole derivative containing a dipolarophile (an alkene) and a nitrile oxide 1,3-dipole. nih.gov A key intermediate for this synthesis is a vinyl-substituted indazole, such as 6-nitro-1-vinyl-1H-indazole. nih.gov This intermediate can be prepared from 1-(2-bromoethyl)-6-nitro-1H-indazole through an elimination reaction.

The nitrile oxides are typically generated in situ to avoid their dimerization. nih.gov A common method for their generation is the dehydrohalogenation of hydroxamoyl halides (e.g., benzohydroxamoyl chloride) using a non-nucleophilic base like triethylamine. mdpi.com The generated nitrile oxide then readily reacts with the vinyl group of the indazole derivative to form the five-membered isoxazoline ring. researchgate.net The reaction is generally regioselective, with the oxygen of the nitrile oxide adding to the less hydrogenated carbon of the vinyl group. nih.gov This synthetic route allows for the creation of a library of isoxazoline-indazole hybrids by varying the substituent on the nitrile oxide precursor.

Table 2: Synthesis of Isoxazoline-Indazole Hybrids

| Entry | Hydroxamoyl Halide (R-C(Cl)=NOH) | Resulting Isoxazoline Hybrid Product |

|---|---|---|

| 1 | Benzohydroxamoyl chloride | 6-nitro-1-(2-(3-phenyl-4,5-dihydroisoxazol-5-yl)ethyl)-1H-indazole |

| 2 | 4-Chlorobenzohydroxamoyl chloride | 1-(2-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)ethyl)-6-nitro-1H-indazole |

| 3 | 4-Methoxybenzohydroxamoyl chloride | 1-(2-(3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)ethyl)-6-nitro-1H-indazole |

| 4 | Ethyl 2-chloro-2-(hydroxyimino)acetate | Ethyl 5-(2-(6-nitro-1H-indazol-1-yl)ethyl)-4,5-dihydroisoxazole-3-carboxylate |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Ethyl-6-nitro-1H-indazole, DFT calculations offer a way to predict its geometry, electronic characteristics, and reactivity.

DFT calculations can accurately predict the three-dimensional arrangement of atoms in 1-Ethyl-6-nitro-1H-indazole. The indazole core is largely planar, but the ethyl and nitro groups can exhibit specific orientations. For instance, in the closely related compound, 1-Ethyl-5-nitro-1H-indazole, crystallographic data shows the ethyl group is positioned nearly perpendicular to the indazole plane, with a specific torsion angle of 101.4 (2)°. researchgate.net The nitro group is slightly twisted out of the plane of the indazolyl moiety by 4.0 (2)°. researchgate.net Similar geometric parameters would be expected for the 6-nitro isomer based on theoretical calculations.

DFT studies on a class of alkyl nitroindazoles, including structures like 1-Ethyl-6-nitro-1H-indazole, have been performed using the B3LYP exchange-correlation functional with a 6-311G(d,p) basis set to optimize molecular geometries and calculate electronic properties. jmaterenvironsci.com These calculations provide data on key electronic parameters that govern the molecule's behavior.

Table 1: Calculated Electronic Properties of Alkyl Nitroindazoles

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| μ (Electronic Chemical Potential) | Represents the escaping tendency of electrons from a system. | -4.68 to -4.77 |

| η (Global Hardness) | Measures the resistance to change in electron distribution. | 3.82 to 3.89 |

| ω (Global Electrophilicity) | Quantifies the ability of a molecule to accept electrons. | 2.84 to 2.92 |

| N (Global Nucleophilicity) | Measures the electron-donating capability of a molecule. | 1.22 to 1.25 |

| ΔNmax (Maximum Charge Transfer) | Indicates the maximum electronic charge a molecule can accept. | 1.22 to 1.23 |

Source: Theoretical study of alkyl nitroindazole and aryl acetonitrile (B52724) derivatives. jmaterenvironsci.com

Global and local quantum descriptors are crucial for understanding a molecule's reactivity. The Fukui function is a local descriptor that indicates the most likely sites for nucleophilic, electrophilic, or radical attack. For alkyl nitroindazoles, calculations show that the oxygen atoms of the nitro group are the most reactive sites for nucleophilic attack. jmaterenvironsci.com

The Electrostatic Potential (ESP) map is another important tool that visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For alkyl nitroindazoles, the ESP maps highlight the negative potential around the nitro group's oxygen atoms. jmaterenvironsci.com

These descriptors help in understanding how 1-Ethyl-6-nitro-1H-indazole will interact with other reagents. The values of the electronic potential indicate that alkyl nitroindazoles, with values around -4.7 eV, are prone to accept electrons from molecules with higher electronic potential (less negative values). jmaterenvironsci.com

By analyzing the calculated quantum descriptors, the reactivity and selectivity of 1-Ethyl-6-nitro-1H-indazole in chemical reactions can be predicted. The global electrophilicity index (ω) for alkyl nitroindazoles is relatively high (around 2.9 eV), suggesting they behave as strong electrophiles. jmaterenvironsci.com In contrast, other reactants, such as aryl acetonitrile derivatives, have lower electrophilicity indices (around 1.1 eV) and act as nucleophiles. jmaterenvironsci.com

This difference indicates that in a potential reaction, electron transfer will occur from the nucleophile to the electrophilic alkyl nitroindazole. jmaterenvironsci.com The Fukui functions can then predict the specific atoms involved in the reaction, thereby determining the regioselectivity of the chemical transformation. jmaterenvironsci.com For example, local nucleophilicity indices correctly predict that the oxygen atoms of the nitro group are the most reactive sites on the alkyl nitroindazole molecule. jmaterenvironsci.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions that are not apparent from static computational models.

MD simulations are particularly useful for exploring how a molecule interacts with its environment, such as a solvent or a biological receptor. Studies on related 3-chloro-6-nitro-1H-indazole derivatives have used MD simulations to understand their stable binding with enzymes like Leishmania trypanothione (B104310) reductase. tandfonline.comnih.gov These simulations showed that the complex remained in a stable equilibrium, with structural deviations of only 1–3 Å. tandfonline.comnih.gov The simulations also helped to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. tandfonline.comnih.gov For 1-Ethyl-6-nitro-1H-indazole, similar simulations could predict its binding modes and affinities with various targets, elucidating the nature of its intermolecular forces.

Applications in Advanced Materials Science

Research on Indazole Derivatives as Corrosion Inhibitors

The prevention of metal corrosion is a critical aspect of materials science, with significant economic and safety implications. Indazole derivatives have been identified as a promising class of organic corrosion inhibitors, primarily due to the presence of nitrogen heteroatoms and π-electrons in their structure, which facilitate adsorption onto metal surfaces.

While direct studies on 1-Ethyl-6-nitro-1H-indazole are limited, research on the closely related compound, 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole , provides significant insights into its potential inhibitory effects on C38 steel in a 1 M HCl solution. mdpi.comnih.gov This analogous compound has demonstrated impressive inhibition efficiencies, reaching up to 94.73% at a concentration of 10⁻³ M. mdpi.comnih.gov The presence of the nitro group (a strong electron-withdrawing group) and the N-ethyl substituent are believed to play a crucial role in the molecule's ability to form a protective barrier on the steel surface. mdpi.com

Electrochemical Characterization of Inhibitory Effects

Electrochemical techniques are fundamental to understanding the mechanisms of corrosion inhibition. Studies on 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole have utilized potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to characterize its protective properties. mdpi.comnih.gov

Potentiodynamic polarization studies revealed that this indazole derivative acts as a mixed-type inhibitor. mdpi.comnih.gov This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The addition of the inhibitor to the corrosive medium leads to a significant reduction in the corrosion current density (i_corr).

Electrochemical Impedance Spectroscopy (EIS) has been employed to further investigate the inhibitor's interaction with the metal surface. The Nyquist plots for C38 steel in the presence of 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole show an increase in the diameter of the semicircle with increasing inhibitor concentration. mdpi.comnih.gov This indicates an increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl), confirming the formation of an adsorptive film on the steel surface that hinders the corrosion process. mdpi.com

Below is a data table summarizing the electrochemical parameters for a related indazole derivative:

| Inhibitor Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) | Charge Transfer Resistance (Ω·cm²) | Double Layer Capacitance (μF/cm²) |

| 0 | 850 | - | 45 | 120 |

| 1x10⁻⁶ | 210 | 75.3 | 180 | 85 |

| 1x10⁻⁵ | 135 | 84.1 | 320 | 60 |

| 1x10⁻⁴ | 70 | 91.8 | 650 | 45 |

| 1x10⁻³ | 45 | 94.7 | 1200 | 30 |

Note: Data is hypothetical and based on trends observed for similar indazole derivatives.

Analysis of Adsorption Mechanisms and Isotherms

The effectiveness of an organic corrosion inhibitor is intrinsically linked to its ability to adsorb onto the metal surface. The adsorption of 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole on C38 steel was found to obey the Langmuir adsorption isotherm . mdpi.comnih.gov This model assumes the formation of a monolayer of the inhibitor on the metal surface, with a specific interaction between the inhibitor molecules and the active sites on the steel. mdpi.comresearchgate.net

The adsorption process is influenced by the electronic structure of the inhibitor molecule. The presence of heteroatoms (nitrogen) with lone pairs of electrons and the π-electrons of the indazole ring system allows for strong adsorption onto the metal surface. researchgate.net The negative value of the Gibbs free energy of adsorption (ΔG°_ads) calculated from the Langmuir isotherm indicates a spontaneous adsorption process. researchgate.net The magnitude of ΔG°_ads can also provide insights into the nature of the adsorption, with values around -20 kJ/mol or less negative suggesting physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative are indicative of chemisorption (covalent bond formation). mdpi.com For many heterocyclic inhibitors, the adsorption mechanism is a combination of both physisorption and chemisorption. researchgate.net

Potential as Building Blocks for Dyes and Pigments

While direct synthesis of commercial dyes and pigments using 1-Ethyl-6-nitro-1H-indazole is not widely documented, its chemical structure suggests significant potential as a precursor or intermediate in this field. The key to this potential lies in the reactivity of the nitro group.

The nitro group at the 6-position can be readily reduced to an amino group (-NH₂) to form 1-ethyl-6-amino-1H-indazole . chemicalbook.com This resulting aromatic amine is a classic building block for the synthesis of azo dyes. Azo dyes, characterized by the -N=N- chromophore, are one of the largest and most important classes of synthetic colorants. nih.gov

The synthesis of an azo dye typically involves a two-step process:

Diazotization: The aromatic amine (in this case, 1-ethyl-6-amino-1H-indazole) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt. unb.ca

Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. unb.cayoutube.com

Role in Photographic Chemical Research

The application of 1-Ethyl-6-nitro-1H-indazole in photographic chemical research is another area of potential, though direct evidence is sparse. Historically, various heterocyclic compounds, including those with structures analogous to indazole, have been used in photographic emulsions as stabilizers or antifoggants. photrio.com

Furthermore, the synthesis of photographic sensitizing dyes often involves heterocyclic intermediates. While not a direct application of 1-Ethyl-6-nitro-1H-indazole itself, its derivatives could potentially serve as precursors in the synthesis of such dyes, which are crucial for extending the spectral sensitivity of photographic materials.

Photochemical Research on Nitroindazole Systems

Photochemical Generation of Reactive Intermediates (e.g., o-nitrosobenzaldehyde)

The photochemical behavior of nitroaromatic compounds is a subject of significant interest due to their diverse applications and environmental relevance. While direct experimental studies on the photochemical generation of reactive intermediates from 1-ethyl-6-nitro-1H-indazole are not extensively documented in publicly available literature, the well-established photochemistry of related ortho-nitrobenzyl compounds provides a strong basis for predicting its reactivity.

It is widely recognized that ortho-nitroaromatic compounds can undergo intramolecular hydrogen abstraction upon photoexcitation, leading to the formation of transient species. A classic example is the photochemical rearrangement of o-nitrobenzaldehyde to o-nitrosobenzoic acid. This transformation is understood to proceed through an excited triplet state, which internally abstracts a hydrogen atom from the ortho-substituent to form a transient aci-nitro intermediate. This intermediate then rearranges to the final product.

Analogously, it is plausible that 1-ethyl-6-nitro-1H-indazole, upon irradiation with ultraviolet light, could generate reactive intermediates. The ethyl group at the 1-position of the indazole ring presents abstractable hydrogen atoms. Photoexcitation of the nitro group could lead to an intramolecular hydrogen abstraction from the ethyl group, forming a biradical species. Subsequent electronic and atomic rearrangement of this intermediate could potentially lead to the formation of species analogous to o-nitrosobenzaldehyde, although the specific structure would be a more complex derivative involving the indazole core. The exact nature and yield of such reactive intermediates would be dependent on various factors including the solvent, the presence of oxygen, and the specific wavelength of irradiation.

The following table summarizes plausible reactive intermediates that could be generated from the photolysis of 1-ethyl-6-nitro-1H-indazole based on the known photochemistry of related nitroaromatic compounds.

| Precursor Compound | Plausible Reactive Intermediate | Potential Subsequent Product |

| 1-Ethyl-6-nitro-1H-indazole | Biradical species from intramolecular H-abstraction | Indazole-fused nitroso derivative |

| o-Nitrobenzaldehyde | Aci-nitro intermediate | o-Nitrosobenzoic acid |

It is important to emphasize that this proposed pathway for 1-ethyl-6-nitro-1H-indazole is based on established photochemical principles of similar compounds, and would require dedicated experimental studies, such as transient absorption spectroscopy and product analysis, for definitive confirmation.

UV/Vis Absorption Spectroscopy in Photochemical Investigations

UV/Vis absorption spectroscopy is a fundamental tool for investigating photochemical reactions, as it provides crucial information about the electronic transitions within a molecule and helps determine the optimal wavelength for photoexcitation. While a specific, publicly available UV/Vis spectrum for 1-ethyl-6-nitro-1H-indazole has not been identified, the absorption characteristics can be inferred from the spectra of related nitroindazole and N-alkylated indazole derivatives.

The UV/Vis spectrum of a molecule like 1-ethyl-6-nitro-1H-indazole is expected to be dominated by electronic transitions within the conjugated indazole ring system and the nitro group. The indazole core itself exhibits characteristic absorption bands in the ultraviolet region. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands and potentially introduce new transitions. Furthermore, the ethyl group at the N-1 position, being an auxochrome, may induce a minor shift in the absorption maxima compared to the unsubstituted 6-nitro-1H-indazole.

For comparative purposes, the table below presents typical absorption maxima (λmax) for related indazole compounds. These values can provide an estimate of the spectral region where 1-ethyl-6-nitro-1H-indazole is likely to absorb.

| Compound | Solvent | λmax (nm) |

| 1H-Indazole | Acetonitrile (B52724) | ~250, ~290 |

| 1-Methylindazole | Acetonitrile | ~250, ~295 |

| 6-Nitro-1H-indazole | Not Specified | Expected in the range of 300-400 nm |

Note: The λmax for 6-nitro-1H-indazole is an estimation based on the known effects of nitro groups on aromatic systems.

In a photochemical investigation of 1-ethyl-6-nitro-1H-indazole, the UV/Vis spectrum would be essential for several reasons:

Determining the Excitation Wavelength: By identifying the absorption maxima, an appropriate wavelength for irradiation can be selected to efficiently populate the excited state responsible for the photochemical reaction.

Monitoring Reaction Progress: The disappearance of the reactant's characteristic absorption bands and the appearance of new bands corresponding to photoproducts can be monitored over time to determine reaction kinetics.

Identifying Transient Intermediates: In conjunction with techniques like flash photolysis, UV/Vis spectroscopy can be used to detect and characterize short-lived reactive intermediates that may be formed during the photochemical process.

Given the expected absorption profile, photochemical studies on 1-ethyl-6-nitro-1H-indazole would likely employ a UV light source, and the specific wavelength would be chosen to selectively excite the nitroaromatic system to initiate the desired photochemical transformations.

Broader Research Context of Nitro Substituted Indazole Derivatives

Comparative Analysis with Positional Isomers (e.g., 1-Ethyl-5-nitro-1H-indazole, 2-Methyl-6-nitro-2H-indazole)

The chemical identity and behavior of a substituted indazole are profoundly influenced by the specific placement of functional groups on its bicyclic core. A comparative analysis of 1-Ethyl-6-nitro-1H-indazole with its positional isomers, such as 1-Ethyl-5-nitro-1H-indazole and 2-Methyl-6-nitro-2H-indazole, reveals significant differences in their structure and electronic properties.

2-Methyl-6-nitro-2H-indazole : This compound is an isomer not only by the position of the substituent on the benzene (B151609) ring but also by the point of attachment of the alkyl group on the pyrazole (B372694) ring. Indazoles exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form generally being more thermodynamically stable. nih.govresearchgate.net In 2-Methyl-6-nitro-2H-indazole, the methyl group is on the N2 nitrogen, which alters the electronic distribution within the heterocyclic system compared to N1-substituted indazoles. Crystallographic studies show that the molecular skeleton of 2-Methyl-6-nitro-2H-indazole is nearly planar. nih.govresearchgate.net The nitro group is only slightly twisted from the plane of the indazole ring. nih.govresearchgate.net The N2 substitution is a key structural motif in various bioactive molecules, and specific regioselective synthesis methods are often required to obtain this isomer.

| Compound | Position of Nitro Group | Position of Alkyl Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 1-Ethyl-6-nitro-1H-indazole | C6 | N1 | - | - |

| 1-Ethyl-5-nitro-1H-indazole | C5 | N1 | Nitro group twisted 4.0° from the indazolyl plane. | researchgate.net |

| 2-Methyl-6-nitro-2H-indazole | C6 | N2 | Nearly planar molecular skeleton. | nih.govresearchgate.net |

Structure-Reactivity Relationships within Related Indazole Scaffolds

The reactivity of the indazole ring is dictated by the interplay of its constituent atoms and the electronic effects of its substituents. The position of the nitro group and the nature of the N-substituent are critical in defining the molecule's chemical behavior.

The nitro group, being strongly electron-withdrawing, deactivates the benzene portion of the indazole ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr). nih.gov The degree of this effect depends on the nitro group's position relative to potential leaving groups. For instance, in the synthesis of 1-aryl-1H-indazoles, an SNAr ring closure is a key step, highlighting the influence of substituents on reactivity. nih.gov

Furthermore, the position of the nitro group influences the acidity of C-H bonds. For example, the C3-proton of the indazole ring can be abstracted under basic conditions, allowing for functionalization at this position. The electron-withdrawing nature of a nitro group on the fused benzene ring can facilitate this deprotonation. Studies on indazole-3-carboxamides have shown that the specific regiochemistry of substituents is critical for biological activity, which is a direct consequence of the underlying structure-activity relationships. nih.gov

Advances in Synthesis of Diversely Substituted Indazoles

The significant biological and chemical interest in indazole derivatives has spurred the development of numerous synthetic methodologies. nih.govbohrium.com Modern organic synthesis has moved towards more efficient, selective, and environmentally benign methods, with transition-metal catalysis playing a pivotal role. researchgate.net

Recent advances in the synthesis of substituted indazoles include:

Transition-Metal-Catalyzed Cross-Coupling Reactions : Palladium- and copper-catalyzed reactions are widely used to form C-C and C-N bonds, enabling the construction of the indazole core and its subsequent functionalization. nih.gov For example, the synthesis of 1H-indazoles has been achieved via intramolecular palladium-catalyzed C-H amination. nih.gov Similarly, copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones provides an efficient route to 1H-indazoles. nih.gov

One-Pot, Multi-Component Reactions : These strategies offer significant advantages in terms of efficiency and atom economy. One-pot syntheses of 2H-indazoles have been developed from readily available reagents like 2-bromobenzaldehydes, primary amines, and sodium azide, often using copper catalysts. organic-chemistry.org

C-H Activation/Functionalization : Direct functionalization of C-H bonds is a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. Rhodium and copper-catalyzed C-H activation and C-N/N-N coupling have been employed to synthesize 1H-indazoles. nih.gov

Cycloaddition Reactions : The indazole skeleton can be constructed using annulation strategies, such as the [3 + 2] cycloaddition of arynes and hydrazones. organic-chemistry.org 1,3-dipolar cycloaddition reactions have also been used to synthesize novel indazole derivatives from precursors like 3-chloro-6-nitro-1H-indazole. nih.gov

These advanced synthetic methods provide access to a wide array of diversely substituted indazoles, facilitating the exploration of their chemical and biological properties. nih.govbohrium.com

Future Directions and Unexplored Avenues in 1 Ethyl 6 Nitro 1h Indazole Research

Development of Novel and Environmentally Benign Synthetic Routes

The conventional synthesis of N-alkylated indazoles often involves methodologies that may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic pathways.

Recent reviews highlight a significant shift towards catalyst-based and green chemistry approaches for indazole synthesis. benthamdirect.combohrium.com These methodologies aim to improve efficiency and selectivity while minimizing environmental impact. benthamdirect.com For 1-Ethyl-6-nitro-1H-indazole, this could involve exploring one-pot, multi-component reactions that reduce the number of synthetic steps, solvent usage, and waste generation. organic-chemistry.orgorganic-chemistry.org The use of greener solvents, such as polyethylene (B3416737) glycol (PEG), and novel catalytic systems like copper(I) oxide nanoparticles, has shown promise in the synthesis of related 2H-indazoles and could be adapted. organic-chemistry.org

Furthermore, the field of biocatalysis offers transformative potential for synthesizing heterocyclic compounds. kcl.ac.uk Although enzymatic routes specifically for indazoles are currently considered an "unmet challenge," they represent a significant frontier. researchgate.net Research into nitroreductases, which can trigger indazole formation, or other engineered enzymes could lead to highly selective and environmentally friendly production methods under mild, aqueous conditions. researchgate.net The development of chemo-enzymatic strategies, which combine the advantages of both chemical and biological catalysts, could also provide novel and sustainable routes to 1-Ethyl-6-nitro-1H-indazole and its derivatives. kcl.ac.uk

Table 1: Comparison of Synthetic Approaches for Indazole Derivatives

| Synthesis Approach | Advantages | Disadvantages | Relevance for 1-Ethyl-6-nitro-1H-indazole |

|---|---|---|---|

| Traditional N-alkylation | Established procedures | Often requires harsh bases, stoichiometric reagents, and organic solvents. Can lead to mixtures of N-1 and N-2 isomers. d-nb.info | Current standard method, but with room for improvement in regioselectivity and environmental impact. |

| Transition-Metal Catalysis | High efficiency and selectivity, broad substrate scope. nih.govbenthamdirect.com | May involve expensive or toxic metal catalysts, requires careful optimization. | Potential to develop highly regioselective ethylation methods under milder conditions. |

| Green Chemistry Methods | Use of benign solvents (e.g., PEG), nanoparticle catalysts, reduced waste. benthamdirect.comorganic-chemistry.org | May require specialized catalysts or conditions; scalability can be a challenge. | High potential for developing sustainable manufacturing processes. |

| Biocatalysis/Enzymatic Routes | High selectivity, mild aqueous conditions, environmentally friendly. kcl.ac.ukresearchgate.net | Enzyme discovery and engineering can be complex; substrate scope may be limited. | A frontier area that could revolutionize synthesis if suitable enzymes are developed. |

Deeper Exploration of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Optimizing synthetic routes requires a detailed understanding of reaction kinetics, intermediates, and byproduct formation. The integration of Process Analytical Technology (PAT), utilizing advanced spectroscopic probes for real-time, in-situ monitoring, is a critical future direction.

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products throughout a reaction. youtube.comdigitellinc.com This allows for precise determination of reaction endpoints, identification of transient species, and rapid optimization of parameters like temperature, pressure, and catalyst loading. For the N-alkylation step in the synthesis of 1-Ethyl-6-nitro-1H-indazole, these methods could be invaluable for understanding and controlling the regioselectivity between the N-1 and N-2 positions. d-nb.info

Moreover, the use of compact, bench-top Nuclear Magnetic Resonance (NMR) spectrometers in a flow-chemistry setup has been demonstrated for monitoring the N-alkylation of other heterocycles, such as imidazole. thalesnano.com Applying this technology to the synthesis of 1-Ethyl-6-nitro-1H-indazole would enable pseudo real-time analysis directly in the synthesis environment, dramatically accelerating reaction optimization and ensuring consistent product quality. thalesnano.com These advanced monitoring techniques would provide unprecedented insight into the reaction mechanism, moving beyond traditional offline analysis. youtube.com

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry provides powerful tools for predicting molecular properties, understanding reaction mechanisms, and guiding experimental design, thereby reducing the time and resources spent on trial-and-error laboratory work.

Density Functional Theory (DFT) is a robust method for studying the electronic structure and reactivity of molecules. researchgate.net DFT calculations have been successfully used to investigate the properties of other nitroindazole derivatives, including predicting HOMO-LUMO energy gaps, which relate to chemical reactivity, and electrostatic potential maps, which indicate sites susceptible to electrophilic or nucleophilic attack. nih.govnih.gov Applying DFT to 1-Ethyl-6-nitro-1H-indazole can help elucidate the factors governing the regioselectivity of its synthesis and predict the reactivity of its functional groups in subsequent transformations. pnrjournal.comresearchgate.net Quantum mechanical (QM) analyses have already been used to understand the high selectivity for N2 alkylation in other indazole systems, and similar studies could rationalize and predict the outcomes for N1 ethylation. wuxibiology.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies and molecular dynamics (MD) simulations are invaluable for drug discovery and materials science. distantreader.orgnih.gov While direct biological applications of 1-Ethyl-6-nitro-1H-indazole are not the focus, these predictive models can be used to forecast the properties of its derivatives. researchgate.net By building computational models, researchers can screen virtual libraries of compounds derived from 1-Ethyl-6-nitro-1H-indazole to identify candidates with desirable electronic, physical, or biological properties before committing to their synthesis. nih.govresearchgate.net

Table 2: Computational Techniques and Their Applications

| Computational Technique | Application in 1-Ethyl-6-nitro-1H-indazole Research | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating electronic structure and reaction mechanisms. | Reactivity indices, regioselectivity of synthesis, spectroscopic properties, mechanistic pathways. researchgate.netnih.gov |

| Quantum Mechanics (QM) | Calculating reaction energy profiles for competing pathways. | Activation energies for N-1 vs. N-2 alkylation, thermodynamic stability of isomers. wuxibiology.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with physical or biological properties. | Predictive models for properties of derivatives (e.g., solubility, potential bioactivity). distantreader.orgaboutscience.eu |

| Molecular Dynamics (MD) Simulations | Simulating the behavior and interactions of molecules over time. | Stability of potential host-guest complexes (e.g., in sensing applications), conformational analysis. nih.govresearchgate.net |

Investigation of Emerging Applications in Specialized Chemical Fields (e.g., Sensing, Catalysis)

While 1-Ethyl-6-nitro-1H-indazole is primarily used as a synthetic intermediate, its inherent chemical features suggest potential for direct application in specialized fields like chemical sensing and catalysis.

The presence of a nitroaromatic system makes the indazole scaffold a candidate for developing fluorescent chemical sensors. bohrium.com Nitroaromatic compounds are known to act as electron acceptors (a "pull" component in a push-pull system) and can quench the fluorescence of certain dyes upon interaction. researchgate.net This principle is widely used for the detection of nitro-containing explosives. researchgate.net Future research could explore incorporating the 1-Ethyl-6-nitro-1H-indazole moiety into larger conjugated systems to create novel fluorescent probes. Such sensors could be designed for the detection of specific analytes through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), where the analyte modulates the sensor's emission properties. nih.govbohrium.com

In the realm of catalysis, heterocyclic compounds are frequently used as ligands for transition metals or as organocatalysts themselves. The indazole nucleus, with its two nitrogen atoms, can coordinate with metal centers. The electronic properties of the indazole ring, modified by the ethyl and strong electron-withdrawing nitro groups, could be tuned to influence the activity and selectivity of a metallic catalytic center. Exploring the use of 1-Ethyl-6-nitro-1H-indazole or its derivatives as ligands in catalytic processes such as cross-coupling reactions or asymmetric synthesis represents a completely unexplored but potentially fruitful area of investigation.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Ethyl-6-nitro-1H-indazole |

| 2H-indazoles |

| Imidazole |

| Indole |

| Nigellicine |

| Nigellidine |

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-6-nitro-1H-indazole, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves nitration and alkylation steps. For example, nitration of 1-ethylindazole derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) followed by purification via recrystallization. Key intermediates (e.g., 1-ethylindazole) should be characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Reaction optimization may require monitoring by TLC or HPLC. For structural confirmation of intermediates, single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL is recommended.

Q. How can the crystal structure of 1-Ethyl-6-nitro-1H-indazole be determined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound using slow evaporation in a solvent like ethanol. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL ensures accuracy. Key parameters include:

Q. What spectroscopic techniques are critical for validating the purity of 1-Ethyl-6-nitro-1H-indazole?

- Methodological Answer : Combine ¹H/¹³C NMR (in DMSO-d6 or CDCl₃) to confirm molecular structure, FT-IR for functional groups (e.g., nitro stretch ~1520 cm⁻¹), and UV-Vis for π→π* transitions. Purity should be assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% peak area .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 1-Ethyl-6-nitro-1H-indazole in catalytic systems?

- Methodological Answer : Density-functional theory (DFT) calculations using Gaussian or ORCA software can model electronic properties. Optimize geometry at the B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., polarizable continuum model) and transition-state barriers (e.g., nitration pathways) should be evaluated . Compare computed vibrational spectra with experimental IR data for validation.

Q. What strategies resolve contradictions in pharmacological data for indazole derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., cytotoxicity vs. receptor binding) may arise from assay conditions or impurities. Conduct orthogonal assays:

- In vitro : Use multiple cell lines (e.g., HEK293, HeLa) and controls (e.g., cisplatin for cytotoxicity).

- In silico : Perform molecular docking (AutoDock Vina) against targets like EGFR or AMPA receptors .

- Analytical : Verify compound stability via LC-MS under physiological conditions (PBS, 37°C) .

Statistical tools (e.g., ANOVA) can identify outliers in dose-response curves.

Q. How can synthetic byproducts or isomers of 1-Ethyl-6-nitro-1H-indazole be identified and mitigated?

- Methodological Answer : Byproducts (e.g., regioisomers from nitration) require chromatographic separation (flash chromatography, eluent: ethyl acetate/hexane). Characterization via SCXRD and 2D NMR (COSY, NOESY) distinguishes isomers. For process optimization, design of experiments (DoE) can minimize side reactions by varying temperature, stoichiometry, and catalysts. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps .

Q. What safety protocols are essential for handling nitro-containing indazole derivatives?

- Methodological Answer : Nitro groups pose explosion risks under heat/friction. Conduct small-scale reactions (<1 g) in fume hoods with blast shields. Store compounds at −20°C in flame-resistant cabinets. Use PPE (nitrile gloves, lab coat) and avoid metal spatulas. For waste, neutralize with 10% NaOH before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.